molecular formula C16H16O3 B1313027 1-{2-[(4-Methoxybenzyl)oxy]phenyl}ethanone CAS No. 371258-91-2

1-{2-[(4-Methoxybenzyl)oxy]phenyl}ethanone

Cat. No. B1313027
M. Wt: 256.3 g/mol
InChI Key: DQUMVRSTGOLXHO-UHFFFAOYSA-N
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Description

“1-{2-[(4-Methoxybenzyl)oxy]phenyl}ethanone” is a chemical compound with the molecular formula C16H16O3 . It has an average mass of 256.29644 Da .


Molecular Structure Analysis

The molecular structure of “1-{2-[(4-Methoxybenzyl)oxy]phenyl}ethanone” consists of a phenyl ethanone core with a methoxybenzyl group attached to it . The presence of these functional groups can influence the compound’s reactivity and properties.

Scientific Research Applications

X-Ray and DFT-Calculated Structures

  • Research on Isomeric Structures : The isomeric structures of compounds similar to "1-{2-[(4-Methoxybenzyl)oxy]phenyl}ethanone" have been determined using X-ray diffraction and characterized by IR. These compounds exhibit changes in total energy with varying solvent polarity and feature strong intramolecular hydrogen bonds (Șahin et al., 2011).

Synthesis of Complexes

  • Ni(II) Complexes Construction : Research involving the synthesis of mono- and dinuclear Ni(II) complexes using similar ligands has been conducted. These studies include characterizations by IR, UV-Vis, fluorescence spectroscopy, and antimicrobial activity investigations (Chai et al., 2017).

Polymer and Derivative Studies

  • Styrenic Polymer with Pendant Ketone : A new styrene monomer was synthesized, with studies focusing on its radical homopolymerization, characterization, thermal properties, and antibacterial and antifungal effects (Erol et al., 2013).

Schiff Base and Related Compounds

  • Schiff Base Synthesis and Antimicrobial Activity : The synthesis of Schiff base derivatives and their antimicrobial activity were investigated, revealing potential applications in microbial inhibition (Dave et al., 2013).

Other Applications

  • Oxidation and Catalysis Studies : Research has also been conducted on the oxidation of similar compounds and the use of catalysts in reactions, illustrating a broad range of chemical processes and applications (Gambarotti & Bjørsvik, 2015).

properties

IUPAC Name

1-[2-[(4-methoxyphenyl)methoxy]phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-12(17)15-5-3-4-6-16(15)19-11-13-7-9-14(18-2)10-8-13/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQUMVRSTGOLXHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1OCC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80432562
Record name 1-{2-[(4-methoxybenzyl)oxy]phenyl}ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{2-[(4-Methoxybenzyl)oxy]phenyl}ethanone

CAS RN

371258-91-2
Record name 1-{2-[(4-methoxybenzyl)oxy]phenyl}ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Malayappasamya, G Manickamb - RSC Advances, 2013 - Citeseer
Protective groups are used extensively in organic synthesis for the construction of highly functionalized natural products and synthetic organic molecules. 1 Hydroxyl and carboxylic acid …
Number of citations: 0 citeseerx.ist.psu.edu
A Ilangovan, S Saravanakumar, S Malayappasamy… - RSC …, 2013 - pubs.rsc.org
A convenient and high yielding approach for the deprotection and scavenging of the p-methoxybenzyl (PMB) group in PMB ethers and PMB esters was developed using POCl3 as the …
Number of citations: 9 pubs.rsc.org

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